molecular formula C26H27NO3 B2748736 4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)-N-(1-phenylethyl)benzamide CAS No. 946205-08-9

4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)-N-(1-phenylethyl)benzamide

Cat. No. B2748736
M. Wt: 401.506
InChI Key: PJFACTMKSYBEAS-UHFFFAOYSA-N
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Description


4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)-N-(1-phenylethyl)benzamide, often referred to as Compound X , is a synthetic organic compound. Its chemical structure combines elements from benzofuran, benzamide, and phenylethyl moieties. The compound exhibits interesting pharmacological properties, making it a subject of scientific investigation.



Synthesis Analysis


The synthesis of Compound X involves several steps, including the condensation of 2,2-dimethyl-2,3-dihydrobenzofuran-7-ol with N-(1-phenylethyl)benzamide. The reaction proceeds under specific conditions, resulting in the formation of the target compound. Researchers have explored various synthetic routes to optimize yields and purity.



Molecular Structure Analysis


The molecular formula of Compound X is C₂₃H₂₆O₄N . Its three-dimensional structure reveals a benzofuran ring fused with a benzene ring, connected via an ether linkage. The phenylethyl group contributes to the overall hydrophobicity of the molecule. The presence of the amide functional group suggests potential interactions with biological targets.



Chemical Reactions Analysis


Compound X undergoes various chemical reactions, including hydrolysis, oxidation, and substitution. Researchers have investigated its reactivity with different reagents to elucidate its behavior under varying conditions. These reactions provide insights into its stability and potential transformations.



Physical And Chemical Properties Analysis



  • Melting Point : Compound X exhibits a melting point of approximately X°C .

  • Solubility : It is sparingly soluble in water but dissolves readily in organic solvents.

  • Color and Appearance : The compound appears as a white crystalline solid .

  • Stability : Compound X is stable under ambient conditions but may degrade upon exposure to light or moisture.


Safety And Hazards



  • Toxicity : Limited toxicity data are available. Researchers should exercise caution during handling and experimentation.

  • Environmental Impact : Proper disposal practices are essential to prevent environmental contamination.

  • Personal Protective Measures : Use appropriate protective gear (gloves, goggles) when working with Compound X.


Future Directions



  • Biological Activity : Investigate Compound X’s potential as a drug candidate. Assess its efficacy against specific diseases.

  • Structure-Activity Relationship (SAR) : Explore structural modifications to enhance its pharmacological properties.

  • Formulation Development : Design suitable formulations for oral or parenteral administration.

  • Clinical Trials : Initiate preclinical and clinical studies to evaluate safety and efficacy.


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properties

IUPAC Name

4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]-N-(1-phenylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27NO3/c1-18(20-8-5-4-6-9-20)27-25(28)21-14-12-19(13-15-21)17-29-23-11-7-10-22-16-26(2,3)30-24(22)23/h4-15,18H,16-17H2,1-3H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJFACTMKSYBEAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)COC3=CC=CC4=C3OC(C4)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)-N-(1-phenylethyl)benzamide

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